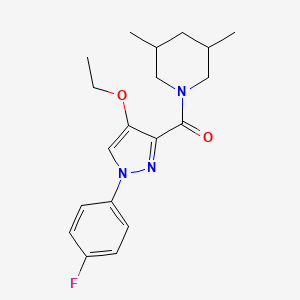
(3,5-dimethylpiperidin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,5-dimethylpiperidin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C19H24FN3O2 and its molecular weight is 345.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3,5-dimethylpiperidin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a pyrazole moiety, and an ethoxy group attached to a fluorophenyl component. Its structure can be represented as follows:
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of pyrazole derivatives, suggesting that compounds similar to this compound exhibit significant free radical scavenging activity. This property is crucial in mitigating oxidative stress-related diseases .
Anti-inflammatory Effects
Molecular docking studies indicate that this compound may interact with targets involved in inflammatory pathways. The anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-kB .
Neuroprotective Effects
Research involving organotypic hippocampal slices demonstrated that compounds with similar structures can prevent neurodegeneration induced by excitotoxic agents. This neuroprotective effect is believed to be mediated through the modulation of AKT and PKA signaling pathways, which are critical in neuronal survival .
Study on Neuroprotection
In a study examining the neuroprotective effects of similar compounds, it was found that treatment with these derivatives significantly reduced cell death in neuronal cultures exposed to kainic acid. The presence of the compound enhanced the activation of protective kinases (AKT) while preventing mitochondrial dysfunction .
Antimicrobial Activity
Another study evaluated the antimicrobial properties of piperidine derivatives against various bacterial and fungal strains. Results indicated that compounds structurally related to this compound exhibited promising antibacterial activity against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum .
Molecular Docking Studies
Computational analysis using density functional theory (DFT) has been employed to predict the binding affinities of this compound with various biological targets. The results suggest that the compound can effectively bind to receptors involved in neurotransmission and inflammation, indicating its potential as a therapeutic agent in neurological disorders .
Interaction with Receptors
The compound's interaction with sigma receptors has been noted, which are implicated in various psychiatric disorders. These receptors play a role in modulating neurotransmitter systems and could be a target for treating conditions like depression and anxiety .
Summary Table of Biological Activities
Properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-4-25-17-12-23(16-7-5-15(20)6-8-16)21-18(17)19(24)22-10-13(2)9-14(3)11-22/h5-8,12-14H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSLTZUUPVRQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CC(CC(C2)C)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














